3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde

Description

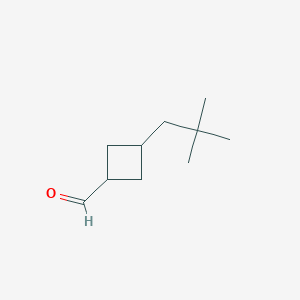

3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde is a cyclobutane derivative featuring a carbaldehyde functional group at the 1-position and a bulky 2,2-dimethylpropyl (neopentyl) substituent at the 3-position. The cyclobutane ring introduces significant ring strain due to its four-membered structure, which can enhance reactivity compared to larger cycloalkanes like cyclopentane or cyclohexane .

Properties

IUPAC Name |

3-(2,2-dimethylpropyl)cyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2,3)6-8-4-9(5-8)7-11/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXCSDOJDCPNAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1CC(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2,2-dimethylpropyl-substituted alkene, followed by the introduction of the carbaldehyde group. This can be done using reagents like ozone or other oxidizing agents to introduce the aldehyde functionality.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclobutane ring, with reagents like halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)

Major Products Formed

Oxidation: 3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid

Reduction: 3-(2,2-Dimethylpropyl)cyclobutan-1-ol

Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclobutane ring may also interact with biological membranes and other cellular components, influencing the compound’s overall activity.

Comparison with Similar Compounds

Cyclobutane Derivatives

- The presence of an aminomethyl group instead of an aldehyde highlights differences in polarity and reactivity. Aldehydes are more electrophilic, making them prone to oxidation or nucleophilic additions, whereas amines participate in acid-base reactions .

- Naphmethonium (16) : Contains a 2,2-dimethylpropyl-substituted cyclobutane moiety but integrated into a complex tricyclic system with azatricyclo groups. This structure’s rigidity and extended conjugation contrast with the simplicity of 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde, which lacks aromatic or fused-ring systems .

Larger Cycloalkanes

- For example, cis-1,3-dimethylcyclopentane (CAS 2532-58-3) exhibits higher stability but lower ring-opening propensity compared to cyclobutane derivatives .

- Cyclohexane Carbaldehydes : The chair conformation of cyclohexane minimizes strain, further reducing reactivity. Such compounds are often more thermally stable but less reactive in ring-opening reactions .

Substituent Effects: Neopentyl Group in Diverse Contexts

The 2,2-dimethylpropyl group is a recurring motif in organophosphorus compounds (e.g., O-(2,2-dimethylpropyl) methylphosphonothioate), where its steric bulk limits unwanted side reactions and enhances selectivity . In this compound, this group may similarly shield the aldehyde from nucleophiles or stabilize transition states in reactions like aldol condensations.

Research Implications and Limitations

While the provided evidence lacks direct data on this compound, extrapolations from structural analogs suggest its reactivity and stability are influenced by both the cyclobutane ring and neopentyl group. Further experimental studies are needed to confirm physical properties (e.g., melting point, solubility) and explore applications in catalysis or medicinal chemistry.

Biological Activity

3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde is a cyclobutane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclobutane ring substituted with a 2,2-dimethylpropyl group and an aldehyde functional group, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound may inhibit bacterial growth by disrupting cell wall synthesis or other critical cellular processes.

Anticancer Properties

In vitro studies have shown that this compound may possess anticancer activity. It appears to induce apoptosis in certain cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation. The specific mechanisms are still under investigation, but initial findings suggest that it may affect the expression of genes related to apoptosis and cell cycle regulation.

Neuroprotective Effects

Emerging research has also pointed towards potential neuroprotective effects of this compound. Preliminary data suggests that it may help mitigate oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases. This effect may be attributed to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The aldehyde group can interact with amino acid residues in enzymes, leading to inhibition of their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways and affecting cellular responses.

- Gene Expression Regulation : It has been observed to influence the expression of genes involved in apoptosis and stress responses.

Study on Antimicrobial Activity

A recent study tested the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts at varying concentrations, suggesting its potential as a natural antimicrobial agent.

Investigation of Anticancer Effects

In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in increased rates of apoptosis compared to control groups. Flow cytometry analysis revealed alterations in cell cycle distribution, indicating that the compound may induce cell cycle arrest at specific phases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclobutane ring with aldehyde group | Antimicrobial, Anticancer |

| 5-Aminolevulinic Acid | Porphyrin precursor | Photodynamic therapy |

| 4-Hydroxybenzaldehyde | Aromatic aldehyde | Antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.